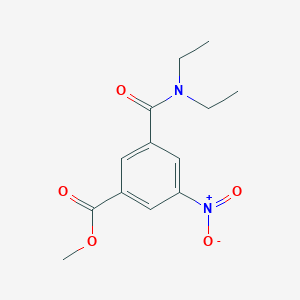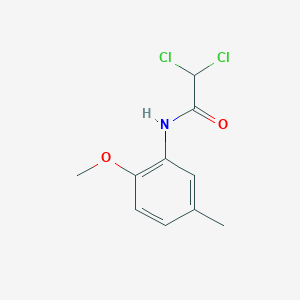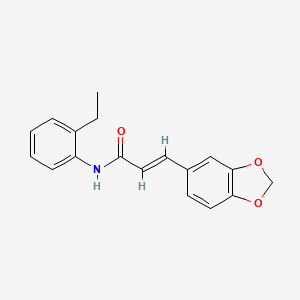![molecular formula C20H22N2O5S B11019179 (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11019179.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic molecule characterized by a benzodioxole ring and a diethylsulfamoyl phenyl group connected via a prop-2-enamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and 4-(diethylsulfamoyl)aniline.
Formation of Prop-2-enamide Linkage: The key step involves the formation of the prop-2-enamide linkage. This can be achieved through a condensation reaction between the benzodioxole derivative and the diethylsulfamoyl phenyl derivative in the presence of a suitable dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up requires careful optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Purification: Techniques such as recrystallization, column chromatography, or distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the prop-2-enamide linkage, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂ in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the prop-2-enamide linkage.
Substitution: Halogenated or nitrated aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: Its structural features make it a candidate for designing drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
Materials Science: The compound’s unique structure can be exploited in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The benzodioxole ring and the diethylsulfamoyl phenyl group can interact with active sites of enzymes, inhibiting their activity. The prop-2-enamide linkage may facilitate binding to specific proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide: Lacks the diethylsulfamoyl group, which may reduce its potency in certain applications.
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(methylsulfamoyl)phenyl]prop-2-enamide: Contains a methylsulfamoyl group instead of diethylsulfamoyl, potentially altering its biological activity.
Uniqueness
The presence of the diethylsulfamoyl group in (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide enhances its solubility and may improve its interaction with biological targets, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C20H22N2O5S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H22N2O5S/c1-3-22(4-2)28(24,25)17-9-7-16(8-10-17)21-20(23)12-6-15-5-11-18-19(13-15)27-14-26-18/h5-13H,3-4,14H2,1-2H3,(H,21,23)/b12-6+ |
Clave InChI |
NCJVIPKUEMKZSR-WUXMJOGZSA-N |
SMILES isomérico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11019098.png)

![1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11019102.png)

![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019115.png)
![N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11019127.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B11019154.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide](/img/structure/B11019156.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11019158.png)

![2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11019167.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11019175.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11019181.png)
